Tert-butyl (R)-2-(2-((1,3-dioxoisoindolin-2-YL)oxy)-2-oxoethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-butyl (2R)-2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}pyrrolidine-1-carboxylate is a complex organic compound with the molecular formula C15H18N2O5 It is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}pyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl (2R)-2-aminopyrrolidine-1-carboxylate with 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2R)-2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isoindoline moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
tert-butyl (2R)-2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl (2R)-2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}pyrrolidine-1-carboxylate include:
- tert-butyl N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}carbamate
- N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Uniqueness
The uniqueness of tert-butyl (2R)-2-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]-2-oxoethyl}pyrrolidine-1-carboxylate lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H22N2O6 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[2-(1,3-dioxoisoindol-2-yl)oxy-2-oxoethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H22N2O6/c1-19(2,3)26-18(25)20-10-6-7-12(20)11-15(22)27-21-16(23)13-8-4-5-9-14(13)17(21)24/h4-5,8-9,12H,6-7,10-11H2,1-3H3/t12-/m1/s1 |
InChI Key |
VJFRKWADYDBKFV-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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